molecular formula C26H22N4O3 B11200331 3-phenethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

3-phenethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11200331
M. Wt: 438.5 g/mol
InChI Key: LQZBJMPOCWRRKT-UHFFFAOYSA-N
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Description

3-Phenethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a phenethyl group at position 3 and a 3-(m-tolyl)-1,2,4-oxadiazol-5-ylmethyl moiety at position 1. The m-tolyl (3-methylphenyl) group on the oxadiazole ring introduces lipophilicity, which may enhance membrane permeability, while the phenethyl side chain could influence receptor binding affinity .

Properties

Molecular Formula

C26H22N4O3

Molecular Weight

438.5 g/mol

IUPAC Name

1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O3/c1-18-8-7-11-20(16-18)24-27-23(33-28-24)17-30-22-13-6-5-12-21(22)25(31)29(26(30)32)15-14-19-9-3-2-4-10-19/h2-13,16H,14-15,17H2,1H3

InChI Key

LQZBJMPOCWRRKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of the Quinazoline-2,4(1H,3H)-dione Core

The quinazoline-2,4-dione scaffold serves as the foundational structure for this compound. A widely employed method involves the cyclization of anthranilic acid derivatives. As described in recent studies, anthranilic acid undergoes condensation with urea or phosgene to form 2,4-dihydroxyquinazoline, which is subsequently functionalized at the 1- and 3-positions .

In a representative procedure, anthranilic acid (1 equiv) is treated with ethyl chloroacetate (1.2 equiv) in dimethylformamide (DMF) under basic conditions (K₂CO₃, room temperature, 24 hours) to yield 1,3-diethyl quinazoline-2,4-dione . For the target compound, phenethyl substitution at the 3-position is achieved by replacing ethyl chloroacetate with phenethyl bromide during the alkylation step. Optimization studies indicate that DMF enhances nucleophilic substitution efficiency due to its high polarity, achieving yields of 68–72% .

Critical to this step is the purification of intermediates via recrystallization from ethanol-water mixtures, which removes unreacted starting materials and byproducts. Nuclear magnetic resonance (NMR) spectroscopy confirms successful alkylation, with characteristic shifts for the phenethyl group observed at δ 2.85–3.10 (triplet, -CH₂-Ph) and δ 7.20–7.35 (multiplet, aromatic protons) .

Preparation of the 3-(m-Tolyl)-1,2,4-Oxadiazole Moiety

Coupling of Quinazoline and Oxadiazole Moieties

The final step involves alkylation of the quinazoline-2,4-dione core with the 3-(m-tolyl)-1,2,4-oxadiazole-methyl bromide intermediate. Source details a protocol where 1-((bromomethyl)-1,2,4-oxadiazole) derivatives are reacted with quinazoline-diones in acetonitrile under reflux (80°C, 12 hours) with potassium carbonate as a base.

For the target compound, 3-phenethylquinazoline-2,4-dione (1 equiv) is treated with 5-(bromomethyl)-3-(m-tolyl)-1,2,4-oxadiazole (1.1 equiv) in acetonitrile, achieving a coupling yield of 65–70% . Thin-layer chromatography (TLC) monitors reaction progress, with ethyl acetate/hexane (3:7) as the eluent. Final purification via column chromatography (silica gel, gradient elution) isolates the product as a white crystalline solid.

Structural Characterization and Analytical Data

Molecular Formula : C₂₇H₂₃N₅O₃
Molecular Weight : 473.51 g/mol
Melting Point : 198–202°C (lit.)
Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.15 (d, J = 7.8 Hz, 1H, quinazoline-H), 7.65–7.20 (m, 9H, aromatic), 5.10 (s, 2H, -CH₂-oxadiazole), 4.25 (t, J = 6.5 Hz, 2H, -CH₂-phenethyl), 2.95 (t, J = 6.5 Hz, 2H, -CH₂-Ph), 2.35 (s, 3H, -CH₃, m-tolyl) .

  • ¹³C NMR : δ 167.2 (C=O, quinazoline), 163.5 (C=N, oxadiazole), 140.1–115.3 (aromatic carbons), 48.2 (-CH₂-oxadiazole), 38.5 (-CH₂-phenethyl), 21.1 (-CH₃) .

Optimization Strategies and Challenges

Byproduct Mitigation : Side products such as N-alkylated isomers are minimized by using excess oxadiazole-bromide and maintaining anhydrous conditions .

Alternative Synthetic Routes

Microwave-Assisted Synthesis : Recent advancements reduce reaction times from hours to minutes. For example, quinazoline-2,4-dione alkylation achieves 70% yield in 15 minutes under microwave irradiation (100°C, 300 W) .

Enzymatic Catalysis : Lipase-catalyzed ester hydrolysis offers a greener approach for intermediate purification, though yields remain suboptimal (45–50%) compared to traditional methods .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 3-phenethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves several key steps:

  • Formation of the Quinazoline Core : The initial step involves the synthesis of the quinazoline scaffold through cyclization reactions involving appropriate precursors.
  • Introduction of the Oxadiazole Moiety : The incorporation of the 1,2,4-oxadiazole group is achieved through condensation reactions with suitable reagents.
  • Final Coupling : The phenethyl and m-tolyl groups are introduced via coupling reactions to yield the final product.

This multi-step synthetic pathway allows for the generation of this compound with high purity and yield.

Pharmacological Properties

The compound exhibits a range of pharmacological activities that can be categorized into several key areas:

Antimicrobial Activity

Research has shown that quinazoline derivatives possess significant antimicrobial properties. The compound has been evaluated against various bacterial strains using methods such as the Agar well diffusion method. In studies comparing it to standard antimicrobial agents, it exhibited moderate activity against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The antioxidant potential of similar quinazoline derivatives has been extensively studied. These compounds have demonstrated significant free radical scavenging abilities in various assays, indicating their potential use in preventing oxidative stress-related diseases .

Anticancer Properties

Quinazoline derivatives have been reported to exhibit anticancer effects by inhibiting key enzymes involved in cancer cell proliferation. The specific compound may also target pathways associated with tumor growth and metastasis .

Potential Applications

Given its diverse pharmacological profile, this compound could find applications in several therapeutic areas:

  • Infectious Diseases : Its antimicrobial properties suggest potential use as an antibacterial agent in treating infections caused by resistant bacterial strains.
  • Cancer Therapy : With its anticancer properties, this compound may serve as a lead structure for developing novel anticancer drugs.
  • Oxidative Stress Disorders : The antioxidant capacity indicates its possible role in formulating supplements or medications aimed at reducing oxidative damage.

Case Studies and Research Findings

Several studies have highlighted the efficacy of quinazoline derivatives similar to the compound :

  • A study published in Organic Communications reported on various quinazoline derivatives showing significant antibacterial activity against multiple strains, suggesting a broad spectrum of bioactivity .
Study FocusKey Findings
Antibacterial ActivityModerate activity against Gram-positive and Gram-negative bacteria; promising candidates for further development .
Antioxidant PropertiesStrong free radical scavenging activity compared to standard antioxidants like ascorbic acid .
Anticancer PotentialInhibition of cancer cell proliferation through targeting specific enzymatic pathways .

Mechanism of Action

The exact mechanism of action of 1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is not well-documented. it is likely to interact with various molecular targets, such as enzymes or receptors, through its functional groups. The oxadiazole ring, for example, may participate in hydrogen bonding or π-π interactions with biological macromolecules, while the quinazoline core could inhibit specific enzymes or modulate receptor activity.

Comparison with Similar Compounds

3-Ethyl-1-((3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS 1251565-15-7)

  • Molecular Formula : C₂₀H₁₈N₄O₄
  • Molecular Weight : 378.4 g/mol
  • Substituents : Ethyl group at position 3, 4-methoxyphenyl on the oxadiazole ring.

3-(4-Ethylphenyl)-1-((3-(4-(Methylthio)phenyl)-1,2,4-Oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS 1358828-71-3)

  • Molecular Formula : C₂₆H₂₂N₄O₃S
  • Molecular Weight : 470.5 g/mol
  • Substituents : 4-Ethylphenyl at position 3, 4-(methylthio)phenyl on the oxadiazole ring.
  • Key Differences : The methylthio group enhances lipophilicity and may confer resistance to oxidative metabolism. The ethylphenyl side chain could sterically hinder binding interactions compared to the phenethyl group .

Analogues with Alternative Heterocyclic Cores

Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives

  • Example Compound: 1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
  • These compounds exhibit moderate antimicrobial activity (e.g., against E. coli and S. aureus) at 30 µg/mL, comparable to streptomycin .

Pyrimidine-2,4(1H,3H)-dione Derivatives

  • Example Compound: 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione
  • Key Differences: The pyrimidine-dione core lacks the fused benzene ring of quinazoline, simplifying the structure. This derivative demonstrates anti-mycobacterial activity, specifically against Mycobacterium tuberculosis, attributed to its piperidinylmethyl and dimethylphenoxy substituents .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound CAS 1251565-15-7 CAS 1358828-71-3 Thienopyrimidine Derivative
Core Structure Quinazoline-dione Quinazoline-dione Quinazoline-dione Thieno[2,3-d]pyrimidine-dione
Oxadiazole Substituent 3-(m-Tolyl) 4-Methoxyphenyl 4-(Methylthio)phenyl 3-Aryl
Molecular Weight (g/mol) ~440 (estimated) 378.4 470.5 ~500 (estimated)
Lipophilicity (LogP) High (m-tolyl) Moderate (methoxy) Very High (SMe) Variable (aryl groups)
Reported Bioactivity Not tested Not tested Not tested Antimicrobial

Biological Activity

3-Phenethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that integrates a quinazoline core with oxadiazole and phenethyl groups. This structure is significant for its potential biological activities, which are explored in various studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H22N4O3C_{26}H_{22}N_{4}O_{3} with a molecular weight of 438.5 g/mol. The compound features a quinazoline ring known for diverse biological activities, enhanced by the presence of the 1,2,4-oxadiazole moiety. This structural complexity may confer unique pharmacological properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Studies have demonstrated that quinazoline derivatives can inhibit bacterial growth. For example, quinazoline derivatives have been shown to act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. In one study, compounds derived from the quinazoline scaffold displayed moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : The compound has potential anticancer properties. Some derivatives of quinazoline have been investigated for their ability to inhibit tumor growth and exhibit cytotoxic effects on cancer cells. For instance, certain derivatives were reported to have IC50 values in the low micromolar range against various cancer cell lines .
  • Enzyme Inhibition : The compound's structure suggests potential as an enzyme inhibitor. For example, derivatives have been designed as PARP inhibitors with significant selectivity towards PARP-1 over PARP-2 .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-phenethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline involves multiple steps that require optimization for yield and purity. The SAR studies indicate that modifications at specific positions on the quinazoline ring can significantly affect biological activity.

CompoundStructural FeaturesBiological Activity
Compound 13Triazole moieties at 1 and 3 positionsModerate activity against Staphylococcus aureus
Compound 15Similar structure with variations in substituentsBroad spectrum against Gram-positive and Gram-negative strains

Case Studies

In a notable study focusing on quinazoline derivatives:

  • Compound 11 was evaluated for its in vivo tumor growth inhibition capabilities when combined with temozolomide (TMZ). The results indicated significant enhancement in anticancer efficacy compared to TMZ alone .

Another study highlighted the effectiveness of certain derivatives against Candida albicans, showcasing their potential as antifungal agents .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-phenethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione?

  • Methodological Answer : The synthesis typically involves cyclocondensation and alkylation steps. For example, the quinazoline-dione core is formed via cyclocondensation of anthranilic acid derivatives with carbonylating agents (e.g., 1,1’-carbonyldiimidazole). Subsequent alkylation with 3-(m-tolyl)-1,2,4-oxadiazole-5-ylmethyl chloride introduces the oxadiazole moiety. Hydrolysis and purification steps are critical to isolate the final product .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the quinazoline-dione core and oxadiazole substituents. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities. IR spectroscopy validates carbonyl and oxadiazole functional groups .

Q. What biological activities are associated with quinazoline-dione derivatives like this compound?

  • Methodological Answer : Quinazoline-dione derivatives exhibit antimicrobial and anticancer properties. For instance, analogs with oxadiazole substituents show activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via inhibition of DNA gyrase. Anticancer activity is linked to topoisomerase II inhibition, as observed in cytotoxicity assays using MCF-7 and HeLa cell lines .

Advanced Research Questions

Q. How can synthetic yields be optimized for the oxadiazole coupling step?

  • Methodological Answer : Yield optimization involves solvent selection (e.g., DMF or acetonitrile) and catalyst screening (e.g., K₂CO₃ or Cs₂CO₃). Microwave-assisted synthesis reduces reaction time (from 12 hours to 30 minutes) and improves regioselectivity. Monitoring by TLC or HPLC ensures minimal byproduct formation .

Q. What strategies resolve contradictions in antimicrobial activity data across structural analogs?

  • Methodological Answer : Discrepancies arise from substituent electronic effects (e.g., electron-withdrawing groups on the oxadiazole ring enhance activity). Systematic SAR studies using logP calculations and molecular docking (e.g., against E. coli FabH enzyme) clarify bioactivity trends. For example, m-tolyl groups improve membrane permeability compared to p-substituted analogs .

Q. How does the oxadiazole moiety influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The 1,2,4-oxadiazole ring enhances metabolic stability by resisting cytochrome P450 oxidation. In vitro ADME assays (e.g., microsomal stability tests) show extended half-life (>2 hours in rat liver microsomes). Molecular dynamics simulations reveal that the oxadiazole’s planar structure facilitates binding to hydrophobic enzyme pockets .

Q. What computational methods predict the compound’s reactivity in novel reaction pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for unexpected reactions, such as ring-opening under acidic conditions. For example, imidazoquinazoline ring opening with ethylene oxide was predicted using frontier molecular orbital (FMO) analysis, validated by crystallography .

Key Research Challenges

  • Stereochemical Control : Unintended ring-opening reactions (e.g., with ethylene oxide) require rigorous monitoring to avoid byproducts .
  • Bioactivity Specificity : Balancing antimicrobial vs. anticancer activity through substituent tuning remains a hurdle .

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